molecular formula C10H10FN3 B15257998 N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine

N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B15257998
M. Wt: 191.20 g/mol
InChI Key: GKBPNEHUPKBWSO-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine: is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-fluoro-3-methylphenylhydrazine with ethyl acetoacetate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its unique structural features allow it to interact with specific biological targets, making it a promising candidate for drug discovery .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Comparison: N-(4-Fluoro-3-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of a pyrazole ring. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the fluorine atom enhances its lipophilicity and metabolic stability, making it a more favorable candidate for drug development .

Properties

Molecular Formula

C10H10FN3

Molecular Weight

191.20 g/mol

IUPAC Name

N-(4-fluoro-3-methylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H10FN3/c1-7-4-8(2-3-10(7)11)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13)

InChI Key

GKBPNEHUPKBWSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CNN=C2)F

Origin of Product

United States

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